molecular formula C10H16Cl2N4O B1471965 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride CAS No. 1864052-71-0

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride

Numéro de catalogue: B1471965
Numéro CAS: 1864052-71-0
Poids moléculaire: 279.16 g/mol
Clé InChI: LQEBVVUNKVNPNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{5H,6H,7H-Pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is a heterocyclic compound featuring a pyrrolopyrimidine core fused with a morpholine ring and stabilized as a dihydrochloride salt. This compound’s dihydrochloride form improves stability and aqueous solubility, critical for pharmaceutical applications.

Propriétés

IUPAC Name

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.2ClH/c1-3-15-4-2-14(1)10-12-6-8-5-11-7-9(8)13-10;;/h6,11H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEBVVUNKVNPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CNCC3=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions.

Cellular Effects

The effects of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can alter the phosphorylation state of key signaling proteins, thereby modulating their activity and the downstream effects on gene expression. This can lead to changes in cellular metabolism and other critical cellular processes.

Molecular Mechanism

At the molecular level, 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential damage to tissues. Understanding the dosage effects is crucial for determining the therapeutic window of the compound.

Metabolic Pathways

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. By modulating these pathways, the compound can influence overall cellular homeostasis and function.

Transport and Distribution

The transport and distribution of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its localization to particular cellular compartments. This distribution is essential for its interaction with target biomolecules and the subsequent biochemical effects.

Subcellular Localization

The subcellular localization of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is an important aspect of its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity and the specific biochemical pathways it affects.

Activité Biologique

The compound 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is a heterocyclic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H16_{16}Cl2_2N4_4O
  • Molecular Weight : 279.17 g/mol
  • CAS Number : Not available
  • Chemical Structure :

    Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Research indicates that it may function as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation. This inhibition can lead to antiproliferative effects in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the growth of HeLa cells, a line derived from cervical cancer. The mechanism involves disrupting microtubule dynamics, which is critical for mitotic progression and cell division.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa8.55 ± 0.35Inhibition of microtubule assembly
MCF-714.31 ± 0.90Disruption of mitotic spindle formation
NCI-H4607.01 ± 0.60Induction of apoptosis

Study on HeLa Cells

In a controlled study, the compound was tested on HeLa cells to assess its antiproliferative effects. The results indicated that it significantly reduced cell viability at concentrations as low as 8.55 µM. Live-cell imaging demonstrated alterations in microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

Study on MCF-7 Cells

Another investigation focused on MCF-7 breast cancer cells, where the compound exhibited an IC50_{50} value of 14.31 µM. The study concluded that the compound's ability to disrupt normal cell cycle progression was a key factor in its anticancer properties.

Additional Biological Activities

Beyond its anticancer effects, preliminary research suggests that this compound may also possess anti-inflammatory properties and could be explored for use in treating inflammatory diseases. However, more studies are needed to elucidate these effects.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents/Modifications Key Properties Source
4-{5H,6H,7H-Pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride ~C₉H₁₃Cl₂N₅O Morpholine ring at position 2 High solubility (dihydrochloride salt), potential CNS activity
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride C₅H₈Cl₂N₄ Base pyrrolopyrimidine with no substituents Lower molecular weight (187.63 g/mol), foundational scaffold
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride C₇H₁₀ClN₃O Methyl group at position 2, ketone at position 4 Moderate solubility, potential kinase inhibition
Forodesine Hydrochloride C₁₁H₁₄N₄O₄·HCl Sugar moiety at position 7 Anticancer activity (T-cell malignancies), CAS-284490-13-7
1-{5H,6H,7H-Pyrrolo[3,4-d]pyrimidin-2-yl}pyrrolidine dihydrochloride C₈H₁₃Cl₂N₅ Pyrrolidine ring instead of morpholine Altered steric profile, potential protease inhibition

Key Observations :

  • Substituent Impact : The morpholine group in the target compound likely enhances solubility compared to unsubstituted pyrrolopyrimidines (e.g., 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride) due to its oxygen-rich structure .
  • Pharmacological Profiles : Forodesine’s sugar moiety directs its use in oncology, contrasting with the morpholine variant’s unspecified but hypothesized CNS or metabolic applications .

Conflicting or Incomplete Data

  • The molecular formula of the target compound is inferred from analogous structures in and but lacks explicit confirmation.
  • and describe unrelated pyrrolopyridazine derivatives, limiting direct comparisons but highlighting structural diversity in this chemical class .

Méthodes De Préparation

Cyclization and Chlorination

  • Starting from pyrrolo[3,2-d]pyrimidin-2,4-dione derivatives, chlorination is performed using phosphorus oxychloride or phenylphosphonic dichloride at elevated temperatures (120–180 °C) to afford dichlorinated intermediates such as 2,4-dichloropyrrolo[3,2-d]pyrimidine derivatives.
  • For example, heating a suspension of pyrrolo[3,2-d]pyrimidine-2,4-dione in phosphorus oxychloride at 120 °C for 6 hours yields the dichloro intermediate with about 70% yield.
  • Alternatively, phenylphosphonic dichloride at 170–175 °C for 5 hours can be used, followed by aqueous workup and purification to isolate the dichloro compound in ~60% yield.

Base Treatment and Purification

  • The starting dione is often treated with aqueous sodium hydroxide at moderate temperatures (~40 °C) to form soluble intermediates or slurries, which upon cooling yield crystalline solids.
  • These solids are then subjected to chlorination as above.
  • Purification is achieved via extraction, washing, drying, and chromatographic techniques, yielding pure heterocyclic cores suitable for further substitution.

Formation of the Dihydrochloride Salt

  • The free base morpholine-substituted pyrrolo[3,4-d]pyrimidine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ethereal HCl solutions.
  • This salt formation improves the compound’s stability, crystallinity, and water solubility, which are desirable for pharmaceutical applications.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Cyclization to pyrrolo[3,4-d]pyrimidine core Starting from pyrimidine dione; base treatment with NaOH (40 °C) 60–70 Formation of crystalline intermediates
Chlorination Phosphorus oxychloride (120 °C, 6 h) or phenylphosphonic dichloride (170–175 °C, 5 h) 60–70 Formation of 2,4-dichloropyrrolo[3,4-d]pyrimidine
Nucleophilic substitution with morpholine Morpholine, K2CO3, room temperature to mild heating >90 Selective substitution at 2-position chlorine
Salt formation HCl treatment in ethanol or similar solvent Quantitative Formation of dihydrochloride salt

Research Findings and Observations

  • The chlorination step is critical and must be carefully controlled to avoid over-chlorination or decomposition. Phenylphosphonic dichloride provides a more controlled chlorination compared to phosphorus oxychloride but requires higher temperatures.
  • The nucleophilic substitution with morpholine is highly selective and efficient due to the electronic nature of the pyrrolo[3,4-d]pyrimidine ring system, favoring substitution at the 2-position chlorine.
  • Salt formation with hydrochloric acid is straightforward and yields stable crystalline solids suitable for further pharmaceutical development.
  • Purification steps involving extraction, washing with sodium bicarbonate, brine, and drying over magnesium sulfate are essential to remove impurities and residual reagents.

Q & A

Basic: What are the optimal synthetic routes for 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride?

Methodological Answer:
The synthesis of this compound can be approached through multi-step reactions, leveraging strategies from analogous pyrrolopyrimidine derivatives. For example:

  • Step 1 : Coupling reactions to form the pyrrolo[3,4-d]pyrimidine core, using reagents like ethyl 2-cyanoacetate and brominated intermediates under controlled pH and temperature (e.g., 60–80°C in anhydrous solvents) .
  • Step 2 : Functionalization with morpholine via nucleophilic substitution, requiring inert atmospheres (e.g., argon) and catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Step 3 : Salt formation (dihydrochloride) via acid titration (e.g., HCl in ethanol), followed by recrystallization for purity .
    Computational methods, such as quantum chemical reaction path searches, can optimize conditions by predicting intermediates and transition states, reducing trial-and-error .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm proton environments (e.g., morpholine’s CH₂ groups at δ 3.5–4.0 ppm) and absence of residual solvents .
    • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>98%) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor hydrolytic or oxidative decomposition via LC-MS .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Target-Based Assays : Screen against kinase or enzyme targets (e.g., PI3K or JAK families) using fluorescence polarization or ATP-consumption assays .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., Jurkat T-cells) with IC₅₀ determination over 72 hours .
  • Solubility Assessment : Employ shake-flask methods in PBS (pH 7.4) or simulated gastric fluid to guide formulation studies .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses in protein active sites (e.g., kinases), prioritizing hydrogen bonds with morpholine’s oxygen .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability and conformational changes under physiological conditions .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities, correlating with experimental IC₅₀ values .

Advanced: What experimental designs address contradictory data in pharmacokinetic studies?

Methodological Answer:

  • In Vivo Cross-Validation : Compare bioavailability in rodent models (e.g., Sprague-Dawley rats) using IV vs. oral dosing, with LC-MS/MS quantification of plasma levels .
  • Metabolite Identification : Use hepatocyte incubations and UPLC-QTOF to detect phase I/II metabolites, resolving discrepancies in metabolic stability .
  • Species-Specific Differences : Replicate studies in alternative models (e.g., zebrafish for rapid screening) to isolate interspecies variability .

Advanced: How can researchers resolve conflicting reports on the compound’s mechanism of action?

Methodological Answer:

  • Target Deconvolution : Apply chemical proteomics (e.g., affinity chromatography with SILAC labeling) to identify off-target interactions .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling cascades perturbed by the compound, contrasting results across cell types .
  • Orthogonal Assays : Validate hypotheses with CRISPR knockout models or isoform-selective inhibitors to isolate primary vs. secondary targets .

Advanced: What strategies optimize the compound’s physicochemical properties for CNS penetration?

Methodological Answer:

  • LogP/D Assessment : Measure octanol-water partitioning via shake-flask methods; target LogP <3 to enhance blood-brain barrier permeability .
  • P-gp Efflux Assays : Use MDCK-MDR1 cells to quantify efflux ratios, modifying substituents (e.g., morpholine’s N-alkylation) to reduce P-gp recognition .
  • In Silico Profiling : Apply tools like SwissADME to predict absorption parameters and guide structural tweaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
Reactant of Route 2
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.